molecular formula C8H8N4S B12956309 5-Aminobenzo[d]thiazole-2-carboximidamide

5-Aminobenzo[d]thiazole-2-carboximidamide

Cat. No.: B12956309
M. Wt: 192.24 g/mol
InChI Key: GNKHCRMSGIKGPD-UHFFFAOYSA-N
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Description

5-Aminobenzo[d]thiazole-2-carboximidamide is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the amino group and the carboximidamide group in its structure makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aminobenzo[d]thiazole-2-carboximidamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzothiazole with cyanamide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature to ensure the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and yields higher purity products. The use of green chemistry principles, such as solvent-free reactions and microwave irradiation, can also be employed to make the process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

5-Aminobenzo[d]thiazole-2-carboximidamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzothiazole derivatives, which can have enhanced biological activities and different physicochemical properties .

Scientific Research Applications

5-Aminobenzo[d]thiazole-2-carboximidamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Aminobenzo[d]thiazole-2-carboximidamide involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This binding can disrupt the normal function of the enzyme, leading to therapeutic effects. The compound can also interact with DNA and proteins, affecting various cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of both the amino and carboximidamide groups, which allow for a wide range of chemical modifications and applications. Its ability to interact with multiple biological targets makes it a versatile compound in medicinal chemistry .

Properties

Molecular Formula

C8H8N4S

Molecular Weight

192.24 g/mol

IUPAC Name

5-amino-1,3-benzothiazole-2-carboximidamide

InChI

InChI=1S/C8H8N4S/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3H,9H2,(H3,10,11)

InChI Key

GNKHCRMSGIKGPD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1N)N=C(S2)C(=N)N

Origin of Product

United States

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